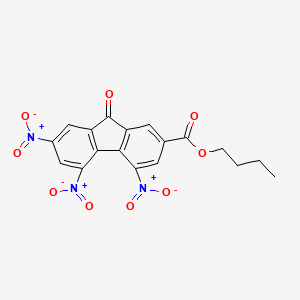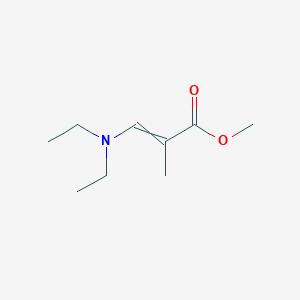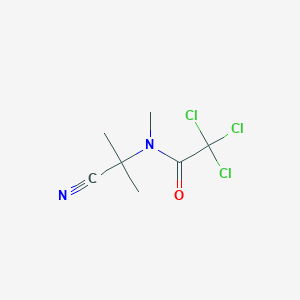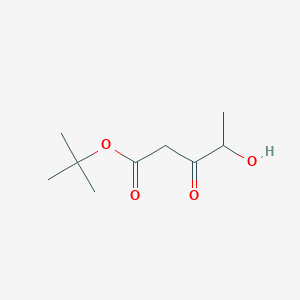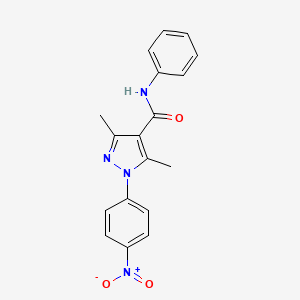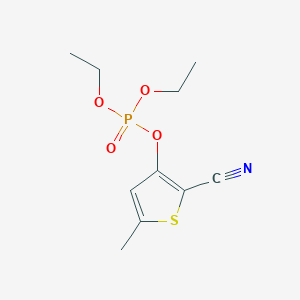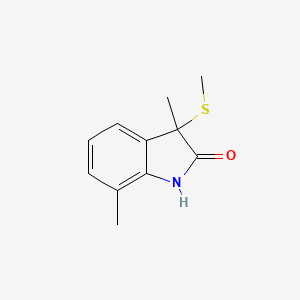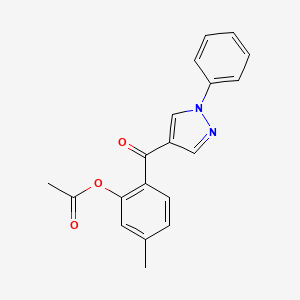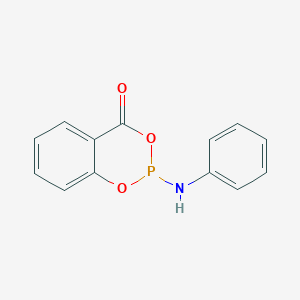
2-Anilino-2H,4H-1,3,2-benzodioxaphosphinin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anilino-2H,4H-1,3,2-benzodioxaphosphinin-4-one: is a chemical compound that belongs to the class of benzodioxaphosphorin compounds These compounds are known for their unique structural features, which include a phosphorus atom integrated into a heterocyclic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilino-2H,4H-1,3,2-benzodioxaphosphinin-4-one typically involves the reaction of aniline with a suitable phosphorus-containing precursor. One common method involves the use of 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one as a starting material. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the substitution of the chlorine atom with the anilino group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Anilino-2H,4H-1,3,2-benzodioxaphosphinin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The anilino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 2-Anilino-2H,4H-1,3,2-benzodioxaphosphinin-4-one is used as a reagent in the synthesis of other phosphorus-containing compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical assays.
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to investigate its role as an inhibitor of specific enzymes involved in disease pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2-Anilino-2H,4H-1,3,2-benzodioxaphosphinin-4-one involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one: A precursor used in the synthesis of 2-Anilino-2H,4H-1,3,2-benzodioxaphosphinin-4-one.
2-Chloro-1,3,2-benzodioxaphosphorin-4-one: Another related compound with similar structural features.
Uniqueness: this compound is unique due to the presence of the anilino group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable complexes with biological molecules sets it apart from other similar compounds.
Properties
CAS No. |
61293-69-4 |
|---|---|
Molecular Formula |
C13H10NO3P |
Molecular Weight |
259.20 g/mol |
IUPAC Name |
2-anilino-1,3,2-benzodioxaphosphinin-4-one |
InChI |
InChI=1S/C13H10NO3P/c15-13-11-8-4-5-9-12(11)16-18(17-13)14-10-6-2-1-3-7-10/h1-9,14H |
InChI Key |
MMLSRBGOLSYFTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NP2OC3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,4,5-Trimethoxyphenyl)ethyl]benzamide](/img/structure/B14583337.png)
![Methyl 5-[2-(naphthalen-2-yl)ethenyl]thiophene-2-carboxylate](/img/structure/B14583359.png)
![Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl-](/img/structure/B14583365.png)
